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molecular formula C11H22O2 B8293732 2-Butyl-2-(hydroxymethyl)hexanal

2-Butyl-2-(hydroxymethyl)hexanal

Cat. No. B8293732
M. Wt: 186.29 g/mol
InChI Key: FZUPLNMJHOWMKW-UHFFFAOYSA-N
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Patent
US07973030B2

Procedure details

An aqueous solution of 1 N sodium hydroxide (150 mL) was added dropwise to a solution of 209 g of dibutylacetaldehyde (supplied from Aldrich) and 127 g of an aqueous solution of 35% formalin (supplied from Wako Pure Chemical Industries) in 1500 mL of methanol under ice cooling, and stirred at room temperature overnight. Then 2 L of ether and 2 L of water were added to the reaction solution, and the mixture was separated into two liquid phases. The organic layer was dried on sodium sulfate anhydrate and concentrated, to yield 248 g of the title compound.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
209 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([CH:7]([CH2:10][CH2:11][CH2:12][CH3:13])[CH:8]=[O:9])[CH2:4][CH2:5][CH3:6].C=O.C[CH2:17][O:18]CC>CO.O>[CH2:3]([C:7]([CH2:17][OH:18])([CH2:10][CH2:11][CH2:12][CH3:13])[CH:8]=[O:9])[CH2:4][CH2:5][CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
209 g
Type
reactant
Smiles
C(CCC)C(C=O)CCCC
Name
aqueous solution
Quantity
127 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
1500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
CCOCC
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was separated into two liquid phases
CUSTOM
Type
CUSTOM
Details
The organic layer was dried on sodium sulfate anhydrate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC)C(C=O)(CCCC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 248 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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